Guanidine, N,N'-dibutyl-
Overview
Description
Guanidine, N,N’-dibutyl- is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound is part of the broader class of N,N’-disubstituted guanidines, which are known for their versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-disubstituted guanidines, including N,N’-dibutyl-guanidine, can be achieved through several methods. One common approach involves the reaction of amines with carbodiimides or thioureas in the presence of activating agents or metal catalysts . For instance, the use of S-methylisothiourea as a guanidylating agent has been shown to be efficient . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis .
Industrial Production Methods
Industrial production of N,N’-dibutyl-guanidine typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibutyl-guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.
Scientific Research Applications
N,N’-dibutyl-guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-dibutyl-guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are mediated through hydrogen bonding and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-dibutyl-guanidine include other N,N’-disubstituted guanidines such as N,N’-dimethyl-guanidine and N,N’-diethyl-guanidine .
Uniqueness
N,N’-dibutyl-guanidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its longer alkyl chains compared to other disubstituted guanidines may influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
1,2-dibutylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34331-58-3, 57028-96-3 | |
Record name | N,N''-Dibutylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | poly(hexamethyleneguanide) hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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